

# Co-elution issues in Losartan Impurity 2 HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Losartan HPLC Analysis

This guide provides troubleshooting assistance and answers to frequently asked questions regarding co-elution issues encountered during the HPLC analysis of Losartan and its impurities, with a focus on addressing challenges related to "Losartan Impurity 2."

## Frequently Asked Questions (FAQs) Q1: What is Losartan Impurity 2?

A: The designation "**Losartan Impurity 2**" is not a universally standardized pharmacopeial name. It may refer to:

- An internal designation for a process-related impurity or a minor degradation product within a specific manufacturing process.
- A commercially available reference standard. For instance, one supplier lists a "Losartan Impurity 2" with the molecular formula C22H21Cl2N3[1].
- A positional dimer of Losartan, as some studies have identified dimeric impurities during analysis[2][3].



Given this ambiguity, it is critical to confirm the identity of the impurity, if possible, through mass spectrometry (LC-MS) or by comparing its retention time with a certified reference standard.

### Q2: What are the common, officially recognized impurities of Losartan?

A: Several process-related impurities and degradation products of Losartan are recognized. Forced degradation studies show that Losartan is relatively stable under thermal and hydrolytic conditions but can degrade under oxidative stress[4][5]. Common impurities identified in various studies include:

- Process-Related Impurities: Impurities B, C, D, E, F, G, and I are often cited.[6][7]
- Degradation Products: Products J, K, L, and M have been identified, particularly from forced degradation studies.[6][7]
- Dimeric Impurities: Studies have also detected and characterized positional dimers of Losartan, which can form during synthesis or degradation[2][3].
- Other Potential Impurities: These can include isomers (Isolosartan), analogues, and unreacted starting materials or intermediates[8].

### Q3: Why does co-elution occur in the HPLC analysis of Losartan and its impurities?

A: Co-elution, where two or more compounds elute from the HPLC column at the same or very similar times, occurs primarily due to:

- Similar Physicochemical Properties: Impurities are often structurally very similar to the parent drug, Losartan. This results in comparable polarity and similar interactions with the stationary and mobile phases, making separation difficult.
- Suboptimal Chromatographic Conditions: An HPLC method that is not fully optimized may lack the necessary selectivity to resolve closely related compounds. This can be due to an inappropriate choice of column, mobile phase composition (e.g., pH, organic modifier ratio), or gradient profile.



 Column Degradation: Over time, HPLC columns can lose efficiency due to contamination or degradation of the stationary phase. This leads to broader peaks, which increases the likelihood of peak overlap.

### **Troubleshooting Guide for Co-elution Issues**

This guide provides a systematic approach to resolving co-elution problems during Losartan impurity analysis.

# Q4: My chromatogram shows a shoulder on the main Losartan peak or two unresolved impurity peaks. What is the first step?

A: The initial step is to confirm that the issue is not related to the system's physical condition. Poor peak shape can be caused by issues other than co-elution.

Troubleshooting Workflow for Co-elution





Click to download full resolution via product page

Caption: A systematic workflow for troubleshooting HPLC co-elution issues.



## Q5: How do I modify the mobile phase to improve separation?

A: Modifying the mobile phase is often the most effective way to influence selectivity.

- Adjust pH: For ionizable compounds like Losartan, a small change in mobile phase pH can significantly alter retention times and potentially resolve co-eluting peaks. The pH should be adjusted to a value where the analytes have different charge states.
- Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of the two. Different organic solvents interact differently with the analyte and stationary phase, which can alter selectivity.
- Modify Buffer Concentration: Increasing the ionic strength of the buffer can sometimes improve peak shape for basic compounds and may help in resolving closely eluting peaks.

### Q6: The co-eluting peaks are still not resolved after mobile phase adjustments. What next?

A: If mobile phase optimization is insufficient, consider changing other method parameters.

- Modify the Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) increases the run time but gives analytes more time to interact with the stationary phase, which can improve resolution.
- Change the Column: This is a significant but powerful step.
  - Different Stationary Phase: If you are using a standard C18 column, switching to a C8,
     Phenyl-Hexyl, or a polar-embedded phase column can provide a different selectivity and resolve the peaks.
  - Smaller Particle Size: Moving from a 5 μm particle size column to a 3 μm or sub-2 μm column (UHPLC) will increase column efficiency, leading to narrower peaks and better resolution.
- Adjust Temperature: Lowering or raising the column temperature can affect selectivity. A
  good starting point is to test temperatures at 10°C intervals (e.g., 25°C, 35°C, 45°C).



# Experimental Protocols and Data Representative HPLC Method for Losartan and Its Impurities

This protocol is based on a validated gradient HPLC method developed for the simultaneous determination of Losartan and eleven of its related impurities and degradation products.[6][7]

#### 1. Chromatographic Conditions:

| Parameter          | Specification                                 |
|--------------------|-----------------------------------------------|
| Column             | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 μm)[6][7] |
| Mobile Phase A     | 0.1% Phosphoric Acid in Water[6][7]           |
| Mobile Phase B     | Acetonitrile[6][7]                            |
| Flow Rate          | 1.0 mL/min[6][7]                              |
| Detection          | UV at 220 nm[6][7]                            |
| Column Temperature | 35°C[6][7]                                    |

| Injection Volume | 20 µL |

#### 2. Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |  |
|----------------|------------------|------------------|--|
| 0              | 90               | 10               |  |
| 32             | 65               | 35               |  |
| 36             | 65               | 35               |  |
| 42             | 90               | 10               |  |

#### 3. Sample Preparation (for Tablets):



- Weigh and crush 20 Losartan potassium tablets to obtain a fine, uniform powder.
- Accurately weigh a portion of the powder equivalent to 50 mg of Losartan potassium and transfer it to a 100 mL volumetric flask.
- Add a suitable amount of methanol, sonicate to dissolve, and then dilute to volume with methanol to achieve a final concentration of 0.50 mg/mL.[7]
- Filter the solution through a 0.45 μm syringe filter before injection.

### **Comparison of Published HPLC Methods**

The following table summarizes parameters from different published methods, which can be used as starting points for method development or troubleshooting.

| Parameter      | Method 1[7]                  | Method 2[9]                                     | Method 3[10]                         |
|----------------|------------------------------|-------------------------------------------------|--------------------------------------|
| Column         | ODS-C18<br>(250x4.6mm, 5μm)  | RP-C18                                          | Shimadzu CLC-C8                      |
| Mobile Phase   | 0.1% H₃PO₄ in Water<br>/ ACN | 0.02M Ammonium<br>Acetate (pH 7.2) /<br>Ethanol | 0.5% Triethylamine<br>(pH 2.4) / ACN |
| Elution Mode   | Gradient                     | Gradient                                        | Isocratic (60:40)                    |
| Flow Rate      | 1.0 mL/min                   | 0.8 mL/min                                      | Not Specified                        |
| Detection (UV) | 220 nm                       | 230 nm                                          | 225 nm                               |
| Temperature    | 35°C                         | 40°C                                            | Not Specified                        |

### **Logical Relationship of Losartan and Its Products**

The following diagram illustrates how various impurities and degradation products originate from the Losartan drug substance.





Click to download full resolution via product page

Caption: Relationship between Losartan API and the formation of its impurities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. simzel.com [simzel.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]



- 8. asianpubs.org [asianpubs.org]
- 9. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. latamjpharm.org [latamjpharm.org]
- To cite this document: BenchChem. [Co-elution issues in Losartan Impurity 2 HPLC analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600979#co-elution-issues-in-losartan-impurity-2-hplc-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com